

Application Notes and Protocols: Assessing Enavogliflozin's Impact on Renal Function in Rats

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Compound of Interest

Compound Name: *Enavogliflozin*

Cat. No.: *B607307*

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Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the proximal tubules of the kidneys.^[1] By blocking SGLT2, **Enavogliflozin** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.^[1] Beyond its glycemic control, this mechanism of action has been shown to have renoprotective effects, including the potential to reduce intraglomerular pressure and mitigate hyperglycemia-induced kidney damage.^[1] These application notes provide detailed protocols for assessing the impact of **Enavogliflozin** on key indicators of renal function in rat models, a critical step in preclinical drug development.

Data Presentation

The following tables present example data illustrating the potential effects of **Enavogliflozin** on renal function in a rat model of diabetic nephropathy. This data is representative of the expected outcomes based on the known mechanism of action of SGLT2 inhibitors.

Table 1: Effect of **Enavogliflozin** on Glomerular Filtration Rate (GFR)

Treatment Group	Dose (mg/kg/day)	GFR (mL/min/kg) at Baseline	GFR (mL/min/kg) at Week 12	Change in GFR (%)
Vehicle Control	-	5.8 ± 0.4	4.2 ± 0.5	-27.6%
Enavogliflozin	0.5	5.9 ± 0.5	5.1 ± 0.4	-13.6%
Enavogliflozin	1.0	5.7 ± 0.6	5.3 ± 0.5	-7.0%
Enavogliflozin	3.0	5.8 ± 0.4	5.5 ± 0.3	-5.2%

Table 2: Effect of **Enavogliflozin** on Urinary Albumin-to-Creatinine Ratio (UACR)

Treatment Group	Dose (mg/kg/day)	UACR (mg/g) at Baseline	UACR (mg/g) at Week 12	Change in UACR (%)
Vehicle Control	-	150 ± 25	350 ± 40	+133.3%
Enavogliflozin	0.5	155 ± 30	210 ± 35	+35.5%
Enavogliflozin	1.0	148 ± 28	160 ± 30	+8.1%
Enavogliflozin	3.0	152 ± 26	135 ± 25	-11.2%

Table 3: Effect of **Enavogliflozin** on Kidney Hypertrophy

Treatment Group	Dose (mg/kg/day)	Body Weight (g) at Week 12	Kidney Weight (g) at Week 12	Kidney-to-Body Weight Ratio (mg/g)
Vehicle Control	-	450 ± 20	3.5 ± 0.3	7.78 ± 0.5
Enavogliflozin	0.5	430 ± 18	3.1 ± 0.2	7.21 ± 0.4
Enavogliflozin	1.0	425 ± 22	2.9 ± 0.3	6.82 ± 0.5
Enavogliflozin	3.0	420 ± 15	2.7 ± 0.2	6.43 ± 0.4

Experimental Protocols

Glomerular Filtration Rate (GFR) Measurement

Principle: GFR is a key indicator of kidney function and is measured by determining the clearance of a substance that is freely filtered by the glomeruli and is not reabsorbed or secreted by the tubules. Inulin is the gold standard for this measurement in rats.

Protocol:

- Animal Preparation:
 - Acclimatize male Sprague-Dawley or Wistar rats (8-10 weeks old) for at least one week.
 - House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
 - For diabetic models, induce diabetes using a single intraperitoneal injection of streptozotocin (STZ; 65 mg/kg in citrate buffer, pH 4.5). Confirm diabetes by measuring blood glucose levels.
 - Administer **Enavogliflozin** or vehicle control daily via oral gavage for the duration of the study (e.g., 12 weeks).
- Inulin Clearance Procedure:
 - Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
 - Cannulate the jugular vein for inulin infusion and the carotid artery for blood sampling. Cannulate the bladder for urine collection.
 - Administer a bolus intravenous injection of inulin (e.g., 10% inulin in 0.9% saline) followed by a constant infusion to maintain a stable plasma inulin concentration.
 - After an equilibration period (e.g., 60 minutes), collect urine samples over two to three timed periods (e.g., 20 minutes each).
 - Collect a blood sample from the carotid artery at the midpoint of each urine collection period.

- Sample Analysis:
 - Centrifuge blood samples to obtain plasma.
 - Measure inulin concentration in plasma and urine samples using a colorimetric assay kit (e.g., anthrone method) or high-performance liquid chromatography (HPLC).
- GFR Calculation:
 - Calculate GFR using the following formula: $GFR = (\text{Urine Inulin Concentration} \times \text{Urine Flow Rate}) / \text{Plasma Inulin Concentration}$.
 - Normalize GFR to body weight (mL/min/kg).

Urinary Albumin-to-Creatinine Ratio (UACR) Measurement

Principle: UACR is a sensitive marker of kidney damage, particularly glomerular injury.

Measuring both albumin and creatinine in a spot urine sample corrects for variations in urine concentration.

Protocol:

- Urine Collection:
 - Place individual rats in metabolic cages for 24-hour urine collection.
 - Alternatively, for a spot urine sample, gently hold the rat and stimulate urination by applying light pressure to the lower abdomen. Collect the mid-stream urine in a sterile collection tube.
- Sample Analysis:
 - Centrifuge the urine sample to remove any debris.
 - Measure urinary albumin concentration using a rat-specific albumin ELISA kit.

- Measure urinary creatinine concentration using a colorimetric assay kit (e.g., Jaffe reaction).
- UACR Calculation:
 - Calculate UACR using the following formula: $\text{UACR (mg/g)} = [\text{Urinary Albumin (mg/dL)} / \text{Urinary Creatinine (g/dL)}]$.

Assessment of Kidney Hypertrophy

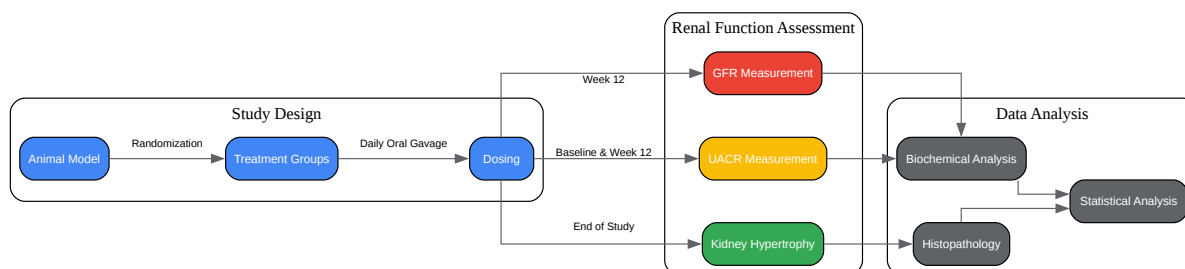
Principle: Kidney hypertrophy is a common early feature of diabetic nephropathy. It can be assessed by measuring the kidney weight relative to the total body weight and by histological examination of kidney tissue.

Protocol:

- Tissue Collection:
 - At the end of the study, record the final body weight of each rat.
 - Euthanize the rat using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
 - Excise both kidneys, remove the adrenal glands and surrounding fat, and blot them dry.
 - Weigh the kidneys individually.
- Kidney-to-Body Weight Ratio Calculation:
 - Calculate the ratio of the combined kidney weight to the final body weight (mg/g).
- Histological Analysis:
 - Fix one kidney in 10% neutral buffered formalin for 24 hours.
 - Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
 - Cut 4-5 μm thick sections using a microtome.

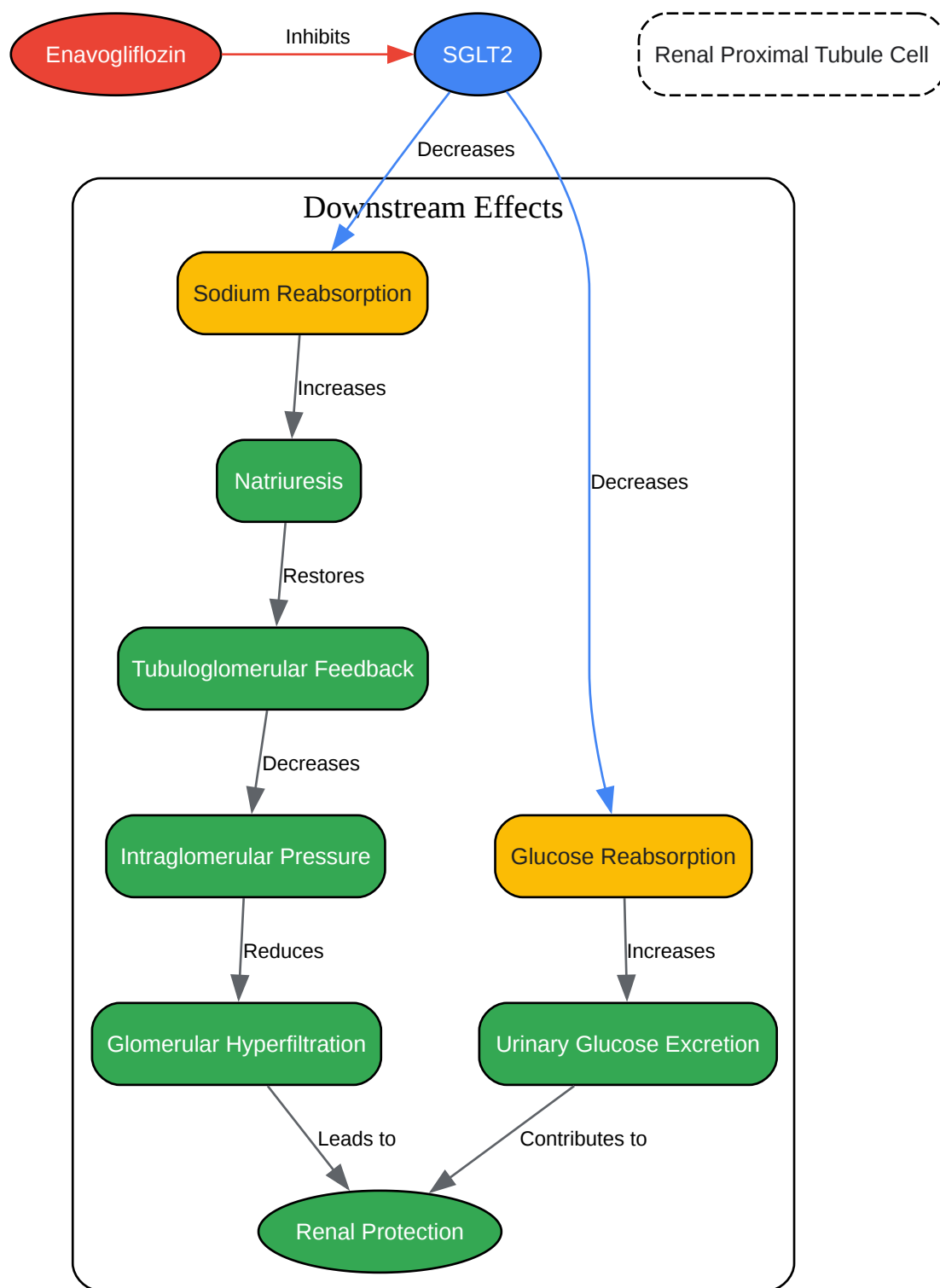
- Deparaffinize and rehydrate the sections.
- Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for visualization of the glomerular basement membrane and mesangial matrix.
- Examine the stained sections under a light microscope to assess for glomerular hypertrophy, tubular dilation, and other pathological changes.
- Quantify glomerular volume or cross-sectional area using image analysis software.

Mandatory Visualizations



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Caption: Experimental workflow for assessing **Enavogliflozin**'s impact on renal function in rats.



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Caption: Signaling pathway of **Enavogliflozin** in the renal proximal tubule.

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References

- 1. What is the mechanism of Enavogliflozin? [synapse.patsnap.com]
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